molecular formula C18H20Cl3N3OS2 B2558391 2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1052531-03-9

2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2558391
CAS No.: 1052531-03-9
M. Wt: 464.85
InChI Key: PZPXWVWBBNLYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole and thiophene rings, followed by their functionalization. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorinated positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, amines, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiophene rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE
  • 2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE

Uniqueness

The unique combination of functional groups and ring structures in 2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE distinguishes it from other similar compounds. Its specific reactivity and interaction with biological targets make it a valuable compound for research and development.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3OS2.ClH/c1-10-7-11(2)15-13(8-10)21-18(26-15)23(6-5-22(3)4)17(24)12-9-14(19)25-16(12)20;/h7-9H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPXWVWBBNLYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=C(SC(=C3)Cl)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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